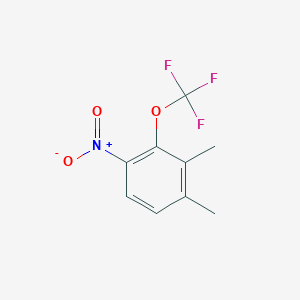

1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene

描述

1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene is a polysubstituted aromatic compound featuring a trifluoromethoxy (-OCF₃) group, nitro (-NO₂) group, and two methyl (-CH₃) substituents. The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability in agrochemicals, while the nitro group can serve as a precursor for reduction to amines (e.g., diaminobenzenes) in synthetic applications . The methyl groups likely influence steric hindrance and electronic effects, modulating reactivity in cross-coupling reactions .

属性

分子式 |

C9H8F3NO3 |

|---|---|

分子量 |

235.16 g/mol |

IUPAC 名称 |

1,2-dimethyl-4-nitro-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C9H8F3NO3/c1-5-3-4-7(13(14)15)8(6(5)2)16-9(10,11)12/h3-4H,1-2H3 |

InChI 键 |

WFWSDCMQRFZCGS-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])OC(F)(F)F)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a nitrobenzene derivative, is reacted with a trifluoromethoxy reagent under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process .

化学反应分析

Types of Reactions

1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, DMSO, elevated temperatures.

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Various substituted benzene derivatives.

Reduction: 1,2-Dimethyl-4-amino-3-(trifluoromethoxy)benzene.

Oxidation: 1,2-Dicarboxy-4-nitro-3-(trifluoromethoxy)benzene.

科学研究应用

1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

作用机制

The mechanism of action of 1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that can interact with biomolecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

- Nitro- and Trifluoromethoxy-Substituted Pesticides: Compounds like oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) and nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) share nitro and halogen/trifluoromethyl groups. These substituents enhance herbicidal activity by increasing electron-withdrawing effects and resistance to hydrolysis. In contrast, 1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene lacks a chloro substituent but includes methyl groups, which may reduce electrophilicity compared to oxyfluorfen .

Bromo-(Trifluoromethoxy)benzene Derivatives :

1-Bromo-3-(trifluoromethoxy)benzene and 1-bromo-4-(trifluoromethoxy)benzene are key intermediates in Pd-catalyzed arylations to form imidazole derivatives (e.g., 3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyridine, 90–91% yields). The methyl and nitro groups in the target compound may alter regioselectivity or steric demands in similar reactions .

Physical and Chemical Properties

- Stability: Nitro groups are generally stable under acidic conditions but reducible to amines (e.g., SnCl₂-mediated reduction to diaminobenzenes ). The trifluoromethoxy group resists hydrolysis better than methoxy (-OCH₃) groups, enhancing durability in biological environments .

生物活性

1,2-Dimethyl-4-nitro-3-(trifluoromethoxy)benzene is an aromatic compound characterized by its unique structural features, including two methyl groups, a nitro group, and a trifluoromethoxy group attached to a benzene ring. This compound's molecular formula is with a molecular weight of approximately 253.19 g/mol. The trifluoromethoxy group significantly influences the compound's electronic properties, enhancing its stability and reactivity.

Synthesis

The synthesis of this compound can be achieved through various methods that optimize yield and purity by controlling reaction conditions such as temperature and catalyst choice. Common synthetic routes involve electrophilic aromatic substitution reactions where the trifluoromethoxy and nitro groups are introduced at specific positions on the benzene ring.

Biological Activity Overview

The biological activity of this compound is primarily influenced by its electron-withdrawing substituents, which enhance its interaction with biological macromolecules such as proteins and nucleic acids.

- Protein Interaction : The trifluoromethoxy group can improve binding affinity to certain proteins by stabilizing interactions through hydrogen bonding and dipole-dipole interactions.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways, particularly those linked to drug metabolism.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally similar to this compound:

- Inhibition of Enzymatic Activity : Research indicates that compounds with trifluoromethoxy groups can exhibit enhanced interactions with enzymes due to their unique electronic characteristics. For instance, studies have shown that substituents like trifluoromethoxy significantly increase the potency of inhibitors against specific targets such as serotonin transporters .

- Toxicological Assessments : A toxicity profile analysis revealed that derivatives of this compound could exhibit cytotoxic effects in certain cell lines, suggesting a need for further investigation into their safety and efficacy in pharmacological applications .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds suggest that the presence of trifluoromethoxy groups can lead to improved absorption and bioavailability, making them suitable candidates for drug development.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of compounds structurally related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。